molecular formula C11H14N4O3 B1492148 Ethyl 6-(3-oxopiperazin-1-yl)pyridazine-3-carboxylate CAS No. 2098086-07-6

Ethyl 6-(3-oxopiperazin-1-yl)pyridazine-3-carboxylate

Cat. No.: B1492148
CAS No.: 2098086-07-6
M. Wt: 250.25 g/mol
InChI Key: LEYJFYANNWBRSG-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes an ethyl group, a pyridazine ring, and a 3-oxopiperazin-1-yl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes may include:

  • Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the pyridazine ring.

  • Nucleophilic Substitution: This step introduces the 3-oxopiperazin-1-yl group into the pyridazine ring.

  • Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-(3-oxopiperazin-1-yl)pyridazine-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents onto the pyridazine ring or the piperazine moiety.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles and electrophiles are employed depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.

Scientific Research Applications

Ethyl 6-(3-oxopiperazin-1-yl)pyridazine-3-carboxylate has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

  • Industry: It is used in the development of new materials and chemicals with unique properties.

Mechanism of Action

The mechanism by which Ethyl 6-(3-oxopiperazin-1-yl)pyridazine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Ethyl 6-(3-oxopiperazin-1-yl)pyridazine-3-carboxylate is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:

  • Ethyl 2-(3-oxopiperazin-1-yl)acetate

  • Ethyl 4-(3-oxopiperazin-1-yl)benzoate

  • Ethyl 3-(3-oxopiperazin-1-yl)benzoate

These compounds share the 3-oxopiperazin-1-yl moiety but differ in their aromatic rings and ester groups, leading to different chemical and biological properties.

Properties

IUPAC Name

ethyl 6-(3-oxopiperazin-1-yl)pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3/c1-2-18-11(17)8-3-4-9(14-13-8)15-6-5-12-10(16)7-15/h3-4H,2,5-7H2,1H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYJFYANNWBRSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(C=C1)N2CCNC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-(3-oxopiperazin-1-yl)pyridazine-3-carboxylate
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Ethyl 6-(3-oxopiperazin-1-yl)pyridazine-3-carboxylate
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Ethyl 6-(3-oxopiperazin-1-yl)pyridazine-3-carboxylate
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Ethyl 6-(3-oxopiperazin-1-yl)pyridazine-3-carboxylate
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Ethyl 6-(3-oxopiperazin-1-yl)pyridazine-3-carboxylate
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Ethyl 6-(3-oxopiperazin-1-yl)pyridazine-3-carboxylate

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